molecular formula C7H7N3S B3042593 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 648408-55-3

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B3042593
CAS No.: 648408-55-3
M. Wt: 165.22 g/mol
InChI Key: HERRDGMWQFOKSC-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring in its structure

Mechanism of Action

Target of Action

The primary targets of the compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. The compound is structurally similar to imidazole, which is known to interact with a wide range of biological targets

Mode of Action

Given its structural similarity to imidazole, it may interact with its targets in a similar manner . This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Imidazole and its derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases

Pharmacokinetics

The compound’s molecular weight of 140.14 g/mol suggests that it may be well absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given its structural similarity to imidazole, it may have a wide range of biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-3-carboxaldehyde: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.

    Thiazole: A simpler heterocyclic compound that forms part of the structure of this compound.

    Pyrazole: Another simpler heterocyclic compound that is also part of the structure.

Uniqueness

This compound is unique due to the combination of the pyrazole and thiazole rings in its structure This dual-ring system imparts specific chemical and biological properties that are not present in the individual rings alone

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-10-4-2-6(9-10)7-8-3-5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERRDGMWQFOKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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